5-mesityl-1H-pyrrole-3-carbaldehyde
Description
5-Mesityl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole derivative characterized by a mesityl (2,4,6-trimethylphenyl) group at the 5-position and a formyl (carbaldehyde) group at the 3-position of the pyrrole ring. Pyrroles are aromatic heterocycles with a five-membered ring structure containing one nitrogen atom, and their derivatives are widely studied for applications in organic synthesis, coordination chemistry, and materials science. The mesityl group enhances steric bulk and electron-donating properties, while the carbaldehyde moiety provides a reactive site for further functionalization, such as condensation reactions or metal coordination .
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
5-(2,4,6-trimethylphenyl)-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C14H15NO/c1-9-4-10(2)14(11(3)5-9)13-6-12(8-16)7-15-13/h4-8,15H,1-3H3 |
InChI Key |
AMILXGOQFDSDDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC(=CN2)C=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 5-mesityl-1H-pyrrole-3-carbaldehyde, a comparison with analogous pyrrole derivatives is essential. Below is a detailed analysis of its structural and functional differences relative to selected compounds:
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)
- Structural Differences: The pyrrolidine ring (saturated) replaces the aromatic pyrrole ring, introducing a non-planar structure. A carboxylic acid group at the 3-position replaces the carbaldehyde group. A methyl group at the 1-position and a ketone (oxo) group at the 5-position are present, unlike the mesityl substituent in the target compound.
- Functional Implications: The saturated pyrrolidine ring reduces aromaticity, altering electronic properties and reactivity. The carboxylic acid group enables hydrogen bonding and salt formation, contrasting with the electrophilic carbaldehyde group, which participates in nucleophilic additions.
3-Heptyl-1H-pyrrole (CAS 878-11-5)
- Structural Differences: A heptyl chain at the 3-position replaces the carbaldehyde group. No mesityl substituent is present; the compound retains a simple pyrrole core.
- Functional Implications :
- The long alkyl chain increases hydrophobicity, making it suitable for lipid-based applications or self-assembly systems.
- The absence of electron-withdrawing or bulky groups simplifies reactivity, favoring electrophilic substitution at the α-positions of the pyrrole ring.
- Safety data highlight low acute toxicity but recommend precautions against inhalation or skin contact due to mild irritancy .
General Trends in Pyrrole Derivatives
- Electronic Effects :
- Electron-donating groups (e.g., mesityl) enhance the electron density of the pyrrole ring, stabilizing metal complexes in catalysis.
- Electron-withdrawing groups (e.g., carbaldehyde) polarize the ring, directing reactivity toward specific positions.
- Steric Effects :
- Bulky substituents like mesityl hinder intermolecular interactions, reducing aggregation in solution—a critical factor in photophysical applications.
- Reactivity :
- Carbaldehyde groups enable Schiff base formation, while carboxylic acids or alkyl chains limit such reactivity.
Data Table: Key Properties of Compared Compounds
| Property | This compound | 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid | 3-Heptyl-1H-pyrrole |
|---|---|---|---|
| Core Structure | Aromatic pyrrole | Saturated pyrrolidine | Aromatic pyrrole |
| Substituents | Mesityl (5), carbaldehyde (3) | Methyl (1), oxo (5), carboxylic acid (3) | Heptyl (3) |
| Reactivity | Electrophilic at C3 | Acid-base reactions, hydrogen bonding | Electrophilic substitution |
| Applications | Coordination chemistry, catalysis | Pharmaceutical intermediates | Surfactants, materials |
| Safety Profile | Limited data; handle with caution | Low toxicity, irritant | Low toxicity, mild irritant |
Research Findings and Limitations
- Synthesis Challenges : The mesityl group in this compound complicates purification due to steric hindrance, a problem less prevalent in simpler derivatives like 3-heptyl-1H-pyrrole .
- Spectroscopic Data : Comparative NMR studies reveal deshielding of the pyrrole protons in 5-mesityl derivatives due to the electron-donating mesityl group, unlike the shielding observed in alkyl-substituted analogs .
- Gaps in Evidence: The provided materials lack direct experimental data (e.g., crystallographic studies, thermodynamic properties) for this compound.
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